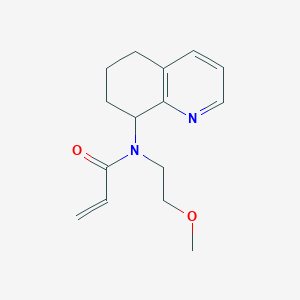
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a tetrahydroquinoline moiety, and a propenamide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide typically involves multiple steps:
Formation of Tetrahydroquinoline: The starting material, quinoline, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form 5,6,7,8-tetrahydroquinoline.
Alkylation: The tetrahydroquinoline is then alkylated with 2-methoxyethyl chloride in the presence of a base like potassium carbonate (K2CO3) to introduce the methoxyethyl group.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine (TEA) to form the propenamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to reduce the propenamide group.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroquinoline and propenamide groups.
Reduction: Reduced forms of the propenamide group, potentially forming amines.
Substitution: Substituted derivatives at the methoxyethyl group.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxyethyl)-N-(quinolin-8-yl)prop-2-enamide: Lacks the tetrahydroquinoline moiety.
N-(2-Ethoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide: Contains an ethoxyethyl group instead of a methoxyethyl group.
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-enamide: Has a butenamide group instead of a propenamide group.
Uniqueness
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide is unique due to the combination of its methoxyethyl, tetrahydroquinoline, and propenamide groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-14(18)17(10-11-19-2)13-8-4-6-12-7-5-9-16-15(12)13/h3,5,7,9,13H,1,4,6,8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLTQBJILNDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














